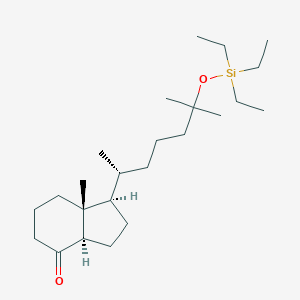
Eldecalcitol Intermediate CD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eldecalcitol Intermediate CD is a vital component used in the compound industry . It plays a crucial role in the synthesis of Eldecalcitol, a drug used for the research of osteoporosis and other bone-related disorders .
Synthesis Analysis
Eldecalcitol was initially synthesized in a linear manner . The 27-step linear sequence was suboptimal due to its lengthiness and low overall yield (ca. 0.03%) . A convergent approach was developed based on the Trost coupling reaction . Although the overall yield of the convergent synthesis was better than that of the linear synthesis, significant improvements were still necessary .
Molecular Structure Analysis
Eldecalcitol [1a,25-DIHYDROXY-2ß- (3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position .
Chemical Reactions Analysis
The process development for the practical production of eldecalcitol is described in a paper . The biomimetic synthesis was adopted for the practical production and has been used in industrial-scale preparations .
Physical And Chemical Properties Analysis
Eldecalcitol has a molecular weight of 490.72 and a molecular formula of C30H50O5 .
Wissenschaftliche Forschungsanwendungen
Diabetes Prevention
Eldecalcitol has been studied for its potential in diabetes prevention , particularly in individuals with impaired glucose tolerance. The Diabetes Prevention on Vitamin D (DPVD) study, a large randomized, double-blind, placebo-controlled trial, investigated whether eldecalcitol could reduce the risk of type 2 diabetes. Although the study did not find a significant reduction in diabetes incidence, it highlighted the importance of vitamin D analogs in glucose metabolism and warrants further research .
Osteoporosis Treatment
A key application of Eldecalcitol is in the treatment of osteoporosis . Clinical trials have shown that Eldecalcitol can significantly increase bone mineral density (BMD) at various sites, including the lumbar spine, total hip, and femoral neck. It also demonstrated a lower rate of vertebral fractures compared to alfacalcidol, making it a promising treatment option for improving bone health and reducing fracture risk .
Hypercalciuria Risk Management
While Eldecalcitol shows promise in osteoporosis treatment, it is also associated with a higher risk of hypercalciuria —the presence of excess calcium in the urine. This side effect is important to consider when prescribing Eldecalcitol, especially in patients with a history of kidney stones or other renal issues .
Vitamin D Deficiency
Eldecalcitol, being an analog of the active form of vitamin D, has potential applications in addressing vitamin D deficiency . This condition is prevalent in elderly individuals and postmenopausal women and is associated with various health issues, including decreased muscle strength and increased fracture risk due to falls .
Insulin Resistance and Metabolic Syndrome
Eldecalcitol may have a role in managing insulin resistance and metabolic syndrome . Although the DPVD study did not show a significant impact on the conversion to normal glucose tolerance, the potential influence of vitamin D analogs on insulin sensitivity remains an area of interest for further investigation .
Long-term Safety and Efficacy
Finally, the long-term safety and efficacy of Eldecalcitol in various populations, especially those at risk for osteoporosis and vitamin D deficiency, is a critical area of research. Large-scale trials are needed to verify the long-term effects and ensure the safe use of Eldecalcitol in these groups .
Wirkmechanismus
Target of Action
The primary target of Eldecalcitol Intermediate CD is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which are essential for the maintenance of healthy bones .
Mode of Action
Eldecalcitol Intermediate CD is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the Vitamin D3 receptor with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma .
Biochemical Pathways
Eldecalcitol Intermediate CD affects the PI3K/AKT/FOXOs signaling pathway . This pathway plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of diseases .
Pharmacokinetics
It is known that it binds to the vitamin d-binding protein with higher affinity than 1,25 (oh)2d3, indicating a long half-life in plasma .
Result of Action
Eldecalcitol Intermediate CD has been shown to be effective in increasing bone mass and enhancing bone strength in rodents . It significantly increased lumbar, total hip, and femoral neck bone mineral density (BMD) compared with alfacalcidol . Moreover, it caused a significantly lower rate of vertebral fracture than alfacalcidol .
Action Environment
The efficacy of Eldecalcitol Intermediate CD can be influenced by various environmental factors. For instance, the deficiency of vitamin D is common in elderly men and postmenopausal women . This is associated with a decrease in calcium absorption, bone mineral density (BMD) level, and muscle strength, and an increase in fracture risk from falling . Therefore, adequate vitamin D supplementation, especially in these populations, is important for the optimal efficacy of Eldecalcitol Intermediate CD .
Safety and Hazards
Zukünftige Richtungen
Eldecalcitol has potent biological effects on bone disease such as osteoporosis . It significantly lowered vertebral fracture risk, increased bone mineral density, but also had a higher risk of hypercalciuria . Further large-scale trials should be conducted to verify the long-term effects and safety of Eldecalcitol in osteoporosis .
Eigenschaften
IUPAC Name |
(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPDZGZFAVZPC-IUBSTNSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eldecalcitol Intermediate CD | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

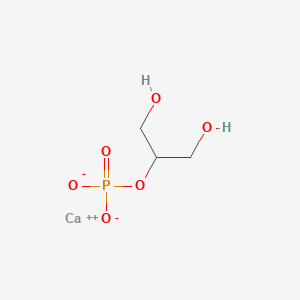

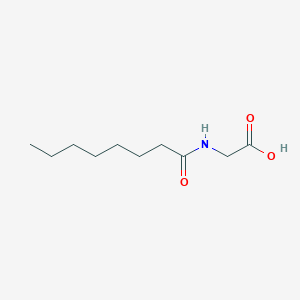
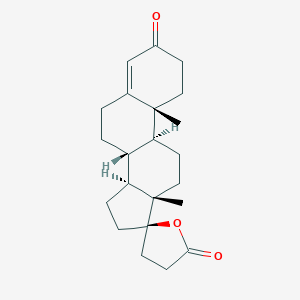
![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)
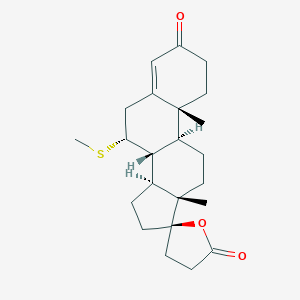
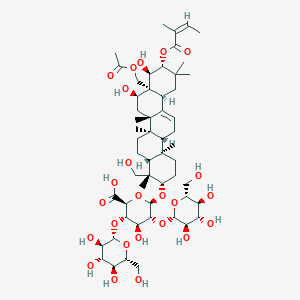
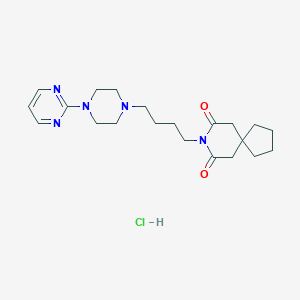
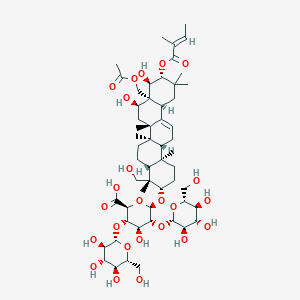
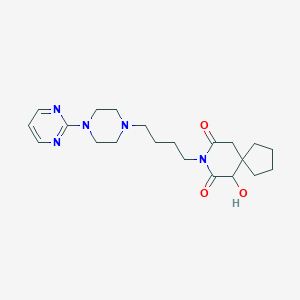
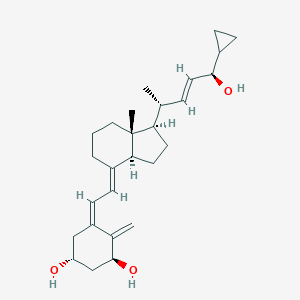
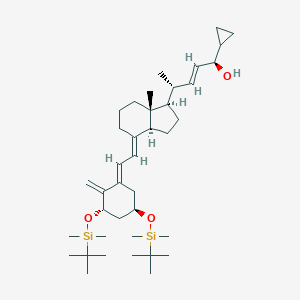
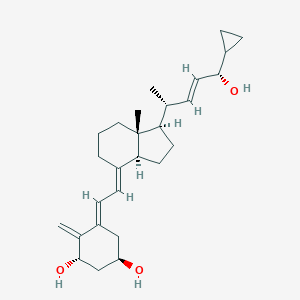
![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)